![molecular formula C10H15N3O B2604707 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol CAS No. 1602077-16-6](/img/structure/B2604707.png)
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol is a heterocyclic compound that features a pyrimidine ring fused to a pyrrolidine ring, with an ethanol group attached to the pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
作用机制
Target of Action
The compound 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 . It also modulates the insulin-like growth factor 1 receptor . Additionally, it has been shown to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The interaction of this compound with its targets leads to a variety of changes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . Its modulation of the insulin-like growth factor 1 receptor can influence cell growth and survival . By inhibiting various enzymes, it can affect multiple biochemical processes, including signal transduction, energy metabolism, and cell adhesion .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Its antagonism of the vanilloid receptor 1 can influence pain signaling pathways . Its modulation of the insulin-like growth factor 1 receptor can affect pathways involved in cell growth and survival . Its inhibition of various enzymes can disrupt their respective pathways, leading to changes in signal transduction, energy metabolism, and cell adhesion .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its multiple targets. It can modulate pain perception, influence cell growth and survival, and affect various biochemical processes . It also has antioxidative and antibacterial properties, and its effects on the cell cycle have been characterized .
生化分析
Biochemical Properties
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which share structural similarities with this compound, have been found to interact with various enzymes and proteins . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Cellular Effects
Similar compounds have been shown to have antioxidative and antibacterial properties . They also have effects on the cell cycle .
Molecular Mechanism
Similar compounds have been shown to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific conditions. For example, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency.
化学反应分析
Types of Reactions
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
相似化合物的比较
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyrimidine ring and exhibit similar biological activities.
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and are known for their biological activities and synthetic versatility.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of the pyrimidine and pyrrolidine rings, which may confer distinct biological activities and chemical properties.
属性
IUPAC Name |
2-(1-pyrimidin-2-ylpyrrolidin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-7-3-9-2-6-13(8-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFJJXBKEXJBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCO)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604626.png)
![N'-[(4-chlorophenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2604627.png)
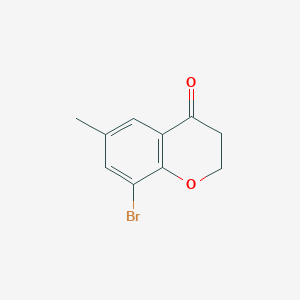
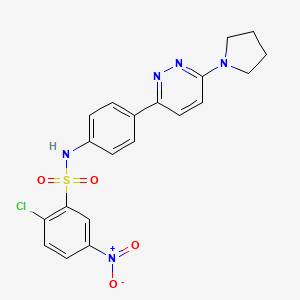
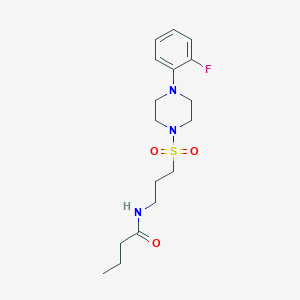
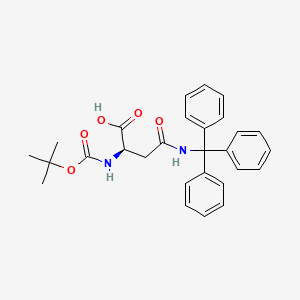

![1-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2604637.png)
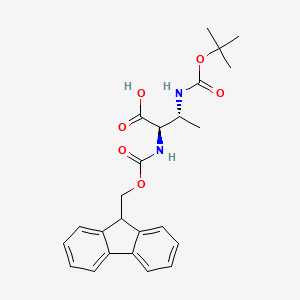
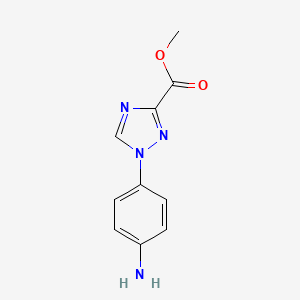
![3-[(3,4-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2604642.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2604644.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2604645.png)
